What are the chemical properties of sodium acetate trihydrate?
What are the chemical properties of sodium acetate trihydrate?
Technical Monograph: Sodium Acetate Trihydrate ( )
Content Type: Technical Guide / Whitepaper Target Audience: Pharmaceutical Scientists, Process Engineers, and Quality Control Analysts[1]
Executive Summary
Sodium Acetate Trihydrate (SAT) is a ubiquitous yet critical excipient in biopharmaceutical workflows.[1] While often categorized simply as a buffering agent, its unique physicochemical properties—specifically its phase-change thermodynamics and high aqueous solubility—render it indispensable for protein purification, dialysis formulations, and thermal stabilization.
This guide moves beyond basic data sheets to analyze the causality behind SAT’s behavior. We examine why it serves as the gold standard for Protein A elution, the thermodynamics of its "incongruent melting," and the rigorous analytical protocols required to ensure USP/EP compliance in drug development.
Physicochemical Profile
Core Chemical Data
SAT is the conjugate base of a weak acid (acetic acid), crystallizing in a monoclinic lattice structure. Its high water solubility is temperature-dependent, a property exploited in supersaturation applications.
| Property | Value / Characteristic | Relevance to Protocol |
| Formula | Stoichiometry critical for molarity calc. | |
| Molecular Weight | 136.08 g/mol | Used for buffer mass balance.[1][2] |
| CAS Number | 6131-90-4 | Distinct from anhydrous (127-09-3).[1][3][4][5] |
| Melting Point | 58°C (Incongruent) | Dissolves in own crystal water (lattice collapse).[1] |
| pH (5% w/v) | 7.5 – 9.0 | Alkaline in pure solution; requires acidification for buffers.[1] |
| Solubility (20°C) | ~46.4 g / 100 mL | Highly soluble; suitable for high-ionic strength washes.[1] |
| pKa (Acetic Acid) | 4.76 (at 25°C) | Buffering range effective at pH 3.7 – 5.[1]7. |
Thermodynamics: The "Hot Ice" Phenomenon
Unlike simple melting, SAT undergoes incongruent melting at 58°C. The crystal lattice collapses, and the salt dissolves in its own waters of hydration.
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Mechanism: Upon cooling, the solution can remain in a metastable, supersaturated liquid state down to room temperature.
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Application Risk: In process lines, unintentional nucleation (via seed crystals or mechanical shock) can cause rapid exothermic crystallization, potentially clogging filtration units or tubing.
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Mitigation: Maintain process temperatures >60°C during concentrated stock preparation or use continuous agitation to prevent local supersaturation zones.
Aqueous Chemistry & Buffer Design[1]
The Henderson-Hasselbalch Application
In drug development, SAT is primarily used to prepare Acetate Buffers (pH 3.6–5.6). This range is critical for Protein A Chromatography , where low pH is required to dissociate the Antibody-Protein A complex without permanently denaturing the target protein.
The Equation:
Protocol: 1.0 M Acetate Buffer Stock (pH 5.0)
Standardized for downstream processing.[1]
Reagents:
Step-by-Step Methodology:
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Calculation: Target pH 5.0 is near the pKa (4.76), providing maximal buffering capacity.
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Dissolution: Weigh 95.2 g of Sodium Acetate Trihydrate (0.7 mol). Dissolve in ~600 mL WFI.
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Note: Endothermic dissolution initially cools the solution; allow to equilibrate to 20–25°C to ensure accurate pH reading.
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Acidification: Add 17.2 mL Glacial Acetic Acid (~0.3 mol).
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Adjustment: Monitor pH. Adjust with 5 M NaOH or Glacial Acetic Acid to pH 5.0 ± 0.1.
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Final Volume: Dilute to 1.0 L with WFI. Filter through 0.22 µm membrane to sterilize.
Quality Control & Analytical Characterization
To ensure "Trustworthiness" in clinical applications, the raw material must meet USP/EP specifications. The most critical assay is the Non-Aqueous Titration , as aqueous titration is inaccurate due to the weak basicity of the acetate ion.
USP Assay Protocol (Non-Aqueous Titration)
Principle: Glacial acetic acid is used as the solvent to enhance the basicity of sodium acetate, allowing it to be titrated against perchloric acid (
Reagents:
Workflow:
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Weighing: Accurately weigh ~200 mg of SAT sample.
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Solvation: Dissolve in 40 mL Glacial Acetic Acid.
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Critical Step: Ensure complete dissolution; SAT dissolves slower in acetic acid than in water.
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Indicator: Add 2 drops Crystal Violet TS.
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Titration: Titrate with 0.1 N Perchloric Acid until the violet color transitions to a blue-green endpoint.
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Calculation:
[1]- : Volume of titrant (mL)
- : Normality of titrant
- : Equivalence factor (13.608 mg/mEq for Trihydrate)[1]
- : Weight of sample (mg)
Loss on Drying (LOD)
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Procedure: Dry at 120°C to constant weight.
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Interpretation: Values <38% indicate efflorescence (loss of hydration); >41% indicates excess moisture (wet cake), which alters molarity calculations in buffer prep.[1]
Biopharmaceutical Applications
Protein A Elution
In monoclonal antibody (mAb) purification, SAT is the buffer of choice for elution.
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Mechanism: The acetate buffer lowers the column environment to pH ~3.5. This protonates histidine residues on the Protein A ligand and the antibody Fc region, causing electrostatic repulsion and releasing the antibody.
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Why SAT? Citrate buffers are an alternative but can cause higher rates of protein precipitation. Acetate is gentler and stable.
Hemodialysis
SAT is used as a buffering agent in dialysis fluid to correct metabolic acidosis. While bicarbonate is now more common, acetate-based dialysates are still relevant for specific stability profiles in concentrate storage.
Process Logic Visualization
The following diagram illustrates the decision logic for Buffer Preparation and Quality Control, ensuring the material meets the stringent requirements for drug development.
Figure 1: Operational workflow for preparing and validating Sodium Acetate buffers in a GMP environment, highlighting critical decision points regarding solubility and specification compliance.
References
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United States Pharmacopeia (USP). Sodium Acetate Monograph (USP-NF).[1] Official May 1, 2023.
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23665404: Sodium Acetate Trihydrate. Accessed 2025.[3][5] [1]
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Sigma-Aldrich. Solubility of Inorganic Compounds in Water at Various Temperatures. Technical Library.
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Google Patents. Buffer system for protein purification (Protein A Elution).[1] US20170174721A1.
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ChemicalBook. Sodium Acetate Trihydrate Chemical Properties and MSDS.[1]
Sources
- 1. Sodium acetate - Wikipedia [en.wikipedia.org]
- 2. Sodium acetate buffer - Sharebiology [sharebiology.com]
- 3. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. fao.org [fao.org]
- 7. annexechem.com [annexechem.com]
- 8. himedialabs.com [himedialabs.com]
